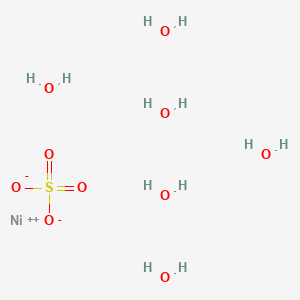

Nickel;sulfuric acid;hydrate

Beschreibung

Overview and Significance in Chemical Sciences

Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O) is an inorganic compound that has garnered significant attention in various fields of chemical science. wikipedia.orgbritannica.com It is a blue or emerald-green crystalline solid and is a common source of the Ni²⁺ ion for applications such as electroplating and the electrolytic refining of nickel. wikipedia.orgbritannica.comchemicalbook.com In 2005, approximately 40,000 tonnes of nickel sulfate were produced, highlighting its industrial relevance. wikipedia.org

The significance of nickel sulfate hexahydrate extends to its use in the fabrication of organic nickel salts and as a precursor to nickel carbonate, which is used in pigments and nickel-based catalysts. chemicalbook.com It also serves as a mordant in the dyeing and printing of textiles and as a blackening agent for zinc and brass. chemicalbook.com In the realm of advanced materials, α-nickel sulfate hexahydrate crystals are utilized as efficient ultraviolet (UV) filter materials, particularly for solar-blind technology. researchgate.netresearchgate.netresearchgate.net This application is crucial for systems that detect UV radiation in a specific wavelength range that is absorbed by the Earth's atmosphere, such as in missile approach warning systems. researchgate.net

In molecular biology and biochemistry, columns can be regenerated using nickel sulfate. chemicalbook.com Furthermore, its paramagnetic nature makes it a subject of interest in crystallographic and magnetic studies. wikipedia.orgarizona.edu The compound's ability to form various hydrates and polymorphs also makes it a valuable subject for research in solid-state chemistry and materials science. mdpi.comiucr.org

Historical Context of Research on Nickel Sulfate Hexahydrate

The study of nickel sulfate and its hydrates has a long history, with early crystallographic studies dating back to the early 20th century. For instance, the tetragonal modification of nickel sulfate hexahydrate was a subject of research in 1932, with its crystal structure being analyzed to understand its paramagnetic properties. arizona.edu The heptahydrate form, morenosite, was also studied around the same period to elucidate its crystal structure. arizona.eduarizona.edu

Historically, the various hydrated forms of nickel sulfate have been characterized based on their stability at different temperatures. wikipedia.orgmdpi.com This has been crucial for industrial processes where controlling the crystalline phase is important for product quality and stability. mdpi.com The naming of the mineral forms of nickel sulfate hydrates, such as retgersite for the tetragonal hexahydrate and morenosite for the heptahydrate, reflects their discovery and characterization in the mineralogical sciences. wikipedia.orgminsocam.org

In more recent decades, research has focused on the specific properties and applications of different polymorphs. For example, the chiral nature of α-NiSO₄·6H₂O (retgersite) has been explored for its potential role in the origin of biological homochirality, demonstrating its ability to induce asymmetry in chemical reactions. rsc.org Advanced analytical techniques have allowed for more precise characterization of the crystal structures and the interactions within them, such as the hydrogen bonding networks. researchgate.netiucr.org

Polymorphism and Hydration States in Research Context

Nickel(II) sulfate is known to exist in several hydration states, with at least seven different sulfate salts identified, differing in their hydration or crystal habit. wikipedia.org The most common hydrates in research and industrial applications are the hexahydrate (NiSO₄·6H₂O) and the heptahydrate (NiSO₄·7H₂O). mdpi.com

Nickel Sulfate Heptahydrate (NiSO₄·7H₂O) , which occurs naturally as the mineral morenosite, is the most stable phase in acid-free solutions below 31.5–32 °C. wikipedia.orgmdpi.commindat.org It crystallizes in the orthorhombic system and is relatively unstable in air, losing a water molecule to form the hexahydrate. wikipedia.orgijera.com

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) exists in two primary polymorphic forms:

α-NiSO₄·6H₂O (retgersite) : This is the tetragonal form and is the stable polymorph at lower temperatures, crystallizing from aqueous solution between 30.7 and 53.8 °C. wikipedia.orgiucr.org It is found naturally as the mineral retgersite. wikipedia.org This form has a chiral crystal structure and is of particular interest for its optical properties, including its use in UV filters. researchgate.netrsc.org

β-NiSO₄·6H₂O : This is the monoclinic polymorph and is stable at temperatures above the transition point from the alpha form, which is observed between 53–55 °C. mdpi.comiucr.org

The study of these different forms is critical for industrial applications, as the hexahydrate forms are generally preferred over the heptahydrate due to their lower water content and greater stability during storage and transport. mdpi.com The transition between these phases is influenced by temperature, the presence of impurities like magnesium, and seeding during the crystallization process. mdpi.comdntb.gov.ua Understanding these transitions allows for the controlled production of the desired polymorph with specific properties. mdpi.com

X-ray crystallography studies have revealed that the structure of NiSO₄·6H₂O consists of octahedral [Ni(H₂O)₆]²⁺ ions, which are hydrogen-bonded to the sulfate ions. wikipedia.org The arrangement of these ions and the hydrogen bonding network differ between the polymorphs, leading to their distinct physical and chemical properties. iucr.org

Table 1: Properties of Nickel Sulfate Hydrates

| Property | Anhydrous (NiSO₄) | Hexahydrate (NiSO₄·6H₂O) | Heptahydrate (NiSO₄·7H₂O) |

|---|---|---|---|

| Molar Mass | 154.75 g/mol | 262.85 g/mol | 280.86 g/mol |

| Appearance | Yellow-green solid | Turquoise crystals | Turquoise crystals |

| Crystal System | Orthorhombic | Tetragonal (α-form), Monoclinic (β-form) | Orthorhombic |

| Density | 4.01 g/cm³ | 2.07 g/cm³ | 1.948 g/cm³ |

| Melting Point | > 840 °C (decomposes) | 53 °C (decomposes) | |

| Solubility in Water | 65 g/100 mL (20 °C) | Soluble | 77.5 g/100 mL (30 °C) |

Data sourced from multiple references. wikipedia.org

Table 2: Crystallographic Data for Nickel Sulfate Hydrates

| Compound | Mineral Name | Crystal System | Space Group |

|---|---|---|---|

| α-NiSO₄·6H₂O | Retgersite | Tetragonal | P4₁2₁2 |

| β-NiSO₄·6H₂O | Monoclinic | C2/c | |

| NiSO₄·7H₂O | Morenosite | Orthorhombic | P2₁2₁2₁ |

Data sourced from multiple references. researchgate.netiucr.orgijera.com

Eigenschaften

CAS-Nummer |

10101-97-0 |

|---|---|

Molekularformel |

H4NiO5S |

Molekulargewicht |

174.79 g/mol |

IUPAC-Name |

nickel;sulfuric acid;hydrate |

InChI |

InChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI-Schlüssel |

GRPFKFKIOCEWLV-UHFFFAOYSA-N |

Kanonische SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |

Siedepunkt |

Decomposes at 1544° F (NTP, 1992) |

Dichte |

2.07 (NTP, 1992) |

melting_point |

127.9 °F (transition point) (NTP, 1992) |

Andere CAS-Nummern |

10101-97-0 |

Physikalische Beschreibung |

Nickel sulfate hexahydrate appears as blue or emerald-green crystalline material. Toxic and carcinogenic. Two known phases. Alpha-form (blue tetragonal) converts to beta-form (green monoclinic) at 127.9°F. Becomes blue and opaque at room temperature. Odorless. Sweet astringent taste. Somewhat efflorescent. Greenish-yellow anhydrous salt is formed at 536°F. (NTP, 1992) |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |

Synonyme |

nickel sulfate nickel sulfate heptahydrate nickel sulfate hexahydrate nickel sulfate hexahydrate-(2)H-labeled cpd nickel sulfate hydrate nickel sulfate monohydrate |

Dampfdruck |

0 mm Hg at 68 °F Essentially (NTP, 1992) |

Herkunft des Produkts |

United States |

Ii. Advanced Synthesis and Crystal Growth Methodologies for Nickel Sulfate Hexahydrate

Controlled Crystallization Techniques

Controlled crystallization is paramount for producing nickel sulfate (B86663) hexahydrate with desired physical and chemical properties. Various techniques have been developed to manipulate the crystallization process, influencing factors such as crystal size, shape, and phase.

The slow evaporation method is a widely utilized technique for growing large, high-quality single crystals of nickel sulfate hexahydrate from an aqueous solution. researchgate.netresearchgate.net This method involves dissolving analytical grade nickel sulfate hexahydrate in double-distilled water, followed by thorough mixing and filtration to remove any impurities. researchgate.net The saturated solution is then left undisturbed in a dust-free environment at a constant temperature, allowing the solvent to evaporate slowly. researchgate.net This gradual process facilitates the growth of well-defined single crystals over a period of several days. researchgate.net

For instance, optical quality bulk single crystals of α-nickel sulphate hexahydrate with dimensions of 10 x 4 mm³ have been successfully grown using this technique over a period of 11 days at room temperature. researchgate.net The resulting crystals exhibit a tetragonal crystal structure. researchgate.netdnu.dp.ua

Table 1: Growth Parameters for α-Nickel Sulfate Hexahydrate Single Crystals via Slow Evaporation

| Parameter | Value |

| Starting Material | Analytical Grade Nickel Sulfate Hexahydrate |

| Solvent | Double Distilled Water |

| Growth Period | 11 days |

| Temperature | Room Temperature |

| Resulting Crystal Size | 10 x 4 mm³ |

| Crystal System | Tetragonal |

Source: researchgate.net

On an industrial scale, solvent evaporation and temperature-controlled crystallization are common methods for producing nickel sulfate hexahydrate. google.com These techniques involve concentrating a nickel sulfate solution by evaporating the solvent, followed by cooling to induce crystallization. google.com However, traditional methods can be energy-intensive and difficult to control, potentially affecting the quality of the final product. google.com

More advanced approaches focus on precise temperature control to influence the crystallization process. For example, a specific method involves adjusting the temperature of a nickel sulfate solution to between 35°C and 40°C before adding a solvent like glacial acetic acid to initiate crystallization. google.com The crystallization then proceeds at a constant temperature of 34 ± 1°C for 12 to 16 hours. google.com This technique allows for the preparation of α-type nickel sulfate hexahydrate crystals with a regular form and uniform size. google.com Below 31.5°C, the heptahydrate form is more stable, while the hexahydrate is the stable form above this temperature. mdpi.comnih.gov

Another innovative approach is solvent displacement crystallization, where a water-miscible organic solvent, such as isopropanol, is added to an aqueous solution of nickel sulfate. researchgate.netgoogle.com This reduces the solubility of the nickel sulfate, causing it to crystallize. This method can produce well-formed, high-purity crystals at a lower temperature and with potentially lower energy consumption compared to traditional evaporative techniques. researchgate.netgoogle.com

Table 2: Comparison of Temperature-Controlled Crystallization Methods

| Method | Key Parameters | Advantages |

| Traditional Evaporation/Cooling | High evaporation temperatures, subsequent cooling | Established industrial process |

| Temperature-Controlled with Solvent | Initial temperature: 35-40°C, Constant crystallization temp: 34 ± 1°C, Solvent: Glacial Acetic Acid | Produces uniform α-type crystals, lower energy consumption |

| Solvent Displacement | Addition of an organic solvent (e.g., isopropanol) at a controlled rate | High purity crystals, lower operating temperature |

Source: google.comresearchgate.netgoogle.com

The morphology and phase stability of nickel sulfate hexahydrate crystals are highly dependent on the reaction conditions during crystallization. Key influencing factors include temperature, the presence of seed crystals, and the inclusion of other ions in the solution. mdpi.comntnu.no

Temperature plays a crucial role in determining which hydrate (B1144303) of nickel sulfate will precipitate. mdpi.com Nickel sulfate can crystallize as a heptahydrate (NiSO₄·7H₂O) or one of two hexahydrate polymorphs: the tetragonal α-NiSO₄·6H₂O and the monoclinic β-NiSO₄·6H₂O. mdpi.comresearchgate.net Below approximately 31.5°C, the heptahydrate is the most stable form in solution, while above this temperature, the hexahydrate is favored. mdpi.com The transition temperature between the α and β polymorphs of the hexahydrate is reported to be between 53-55°C. mdpi.com

The presence of other ions, such as magnesium, can also significantly impact the crystallization process. ntnu.noresearchgate.net Magnesium has been shown to promote the formation of the heptahydrate form and can influence the transformation pathway of the hexahydrate polymorphs in a dry state. ntnu.noresearchgate.net In the absence of magnesium, nickel sulfate tends to transform towards the α-NiSO₄·6H₂O phase, whereas in the presence of high magnesium concentrations, the transformation towards β-NiSO₄·6H₂O is favored. ntnu.noresearchgate.net

The amount of seed material added to a supersaturated solution can also dictate the resulting phase of the nickel sulfate crystals. ntnu.no

Table 3: Influence of Reaction Conditions on Nickel Sulfate Hydrate Formation

| Condition | Effect |

| Temperature < 31.5°C | Favors the formation of NiSO₄·7H₂O |

| Temperature > 31.5°C | Favors the formation of NiSO₄·6H₂O |

| Temperature between 53-55°C | Transition point between α- and β-NiSO₄·6H₂O |

| Presence of Magnesium | Promotes the formation of NiSO₄·7H₂O and influences the transformation to β-NiSO₄·6H₂O |

| Seeding | The amount of seed material can influence the precipitating phase |

Source: mdpi.comntnu.noresearchgate.net

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for the synthesis of chemical compounds. These "green chemistry" approaches aim to reduce energy consumption, minimize waste, and utilize renewable resources.

One novel and eco-friendly pathway for the synthesis of hydrated nickel sulfates involves the spontaneous reaction of nanocrystalline nickel sulfide (B99878) composites (NiS₂–NiS) with the ambient atmosphere over several months. rsc.org This mechanochemically assisted process involves ball-milling nickel and sulfur elements in the absence of a solvent to produce the nickel sulfide nanophases. rsc.org Over time, these nanophases react with atmospheric oxygen and moisture to form monoclinic nickel sulfate hexahydrate. rsc.org The growth of the nickel sulfate hexahydrate phase can be accelerated by exposing the nickel sulfide samples to high humidity conditions. rsc.org This method represents a low-energy, solvent-free route to nickel sulfate hexahydrate. rsc.org

Another approach to greener synthesis focuses on utilizing waste materials as a source of nickel. For example, high-purity nickel sulfate can be prepared from deactivated nickel catalysts, which are a form of industrial waste. patsnap.com This involves leaching the nickel from the catalyst using sulfuric acid, followed by purification and crystallization steps. patsnap.com

Phytomining, also known as agromining, is an innovative and sustainable approach to extracting metals from the soil using hyperaccumulator plants. ioplus.nlbiomassafeiten.nlstevens.edu Certain plants have the natural ability to absorb high concentrations of heavy metals, such as nickel, from the soil and accumulate them in their tissues. ioplus.nlbiomassafeiten.nl

This process typically involves the following steps:

Cultivation: Hyperaccumulator plants, such as those from the mustard family or Alyssum murale, are grown on nickel-rich soils or mine tailings. ioplus.nlstevens.eduresearchgate.netresearchgate.net

Harvesting and Drying: Once the plants have reached maturity and accumulated a significant amount of nickel, they are harvested and dried. researchgate.netresearchgate.net

Ashing: The dried biomass is then ashed to produce a "bio-ore" with a high concentration of nickel. researchgate.netresearchgate.net

Hydrometallurgical Processing: The nickel is leached from the ash using an acid, typically sulfuric acid. researchgate.netresearchgate.net The resulting leachate is then purified, and nickel salts, such as ammonium (B1175870) nickel sulfate hexahydrate, are crystallized from the solution. researchgate.netresearchgate.net

Researchers are also investigating ways to enhance the efficiency of phytomining through genetic studies to identify genes responsible for nickel uptake and storage, as well as by manipulating the plant's growth cycle, such as delaying flowering, to increase biomass and nickel accumulation. ioplus.nlbiomassafeiten.nl This bio-inspired method offers a more environmentally friendly alternative to traditional mining by reducing environmental damage and carbon dioxide emissions. biomassafeiten.nl

Bio-inspired and Phytomining Extraction Methods

Extraction from Hyperaccumulating Plants (e.g., Odontarrhena muralis)

A novel and environmentally conscious approach to sourcing nickel involves phytomining, also known as agromining, which utilizes hyperaccumulating plants to extract metals from soils. researchgate.net The Ni-hyperaccumulating species Odontarrhena muralis (previously known as Alyssum murale), which thrives on ultramafic soils, has been identified as a promising candidate for this process. researchgate.netache-pub.org.rsbohrium.com This technique centers on cultivating these plants, which absorb and concentrate nickel in their biomass, effectively creating a "bio-ore."

The extraction process begins after harvesting the plant biomass. The plants are dried and then ashed to concentrate the accumulated nickel. researchgate.net A study conducted on wild populations of O. muralis from West Serbia, where the plant exhibited an average nickel content of up to 3,300 g/kg, demonstrated the viability of this method. ache-pub.org.rsbohrium.com From the crude ash of this bio-ore, it is possible to synthesize nickel salts. Specifically, through a dedicated hydrometallurgical process, ammonium nickel sulfate hexahydrate (ANSH) can be produced. ache-pub.org.rsitnms.ac.rs This "green" synthesis route presents an alternative to conventional mining for producing nickel compounds.

Hydrometallurgical Processes for Bio-ore Valorization

The valorization of nickel-rich bio-ore from hyperaccumulating plants is achieved through hydrometallurgical techniques. ache-pub.org.rs This involves a series of chemical processes to leach the metal from the plant ash and then recover it in a purified form. A patented method for synthesizing ammonium nickel sulfate hexahydrate (ANSH) from O. muralis biomass outlines a multi-step procedure designed to enhance purity and sustainability. researchgate.net

The key stages of the process include:

Ashing: The dried biomass is incinerated to produce an ash rich in nickel.

Washing: Potassium is removed from the ash by washing it with pure water. researchgate.net

Acid Leaching: Nickel is extracted from the washed ash using sulfuric acid (e.g., 2 M H₂SO₄) at elevated temperatures (e.g., 95°C). researchgate.net

Purification: The resulting leachate is purified. This can involve neutralizing the solution with calcium hydroxide (B78521) to a pH of 4-5 and removing magnesium through precipitation by adding sodium fluoride. researchgate.net

Crystallization: The purified nickel-rich solution is concentrated by evaporation, and ANSH crystals are formed by cooling the solution (e.g., to 2°C). researchgate.net A second crystallization step can be performed to achieve higher purity. researchgate.net

Initial studies on this process yielded ANSH crystals with an approximate mass yield of 12% from the crude ash and an average purity of 73%. ache-pub.org.rsbohrium.com However, by optimizing the purification steps before crystallization, it is possible to produce a high-purity salt with a purity of 99.1 ± 0.2%. researchgate.netache-pub.org.rsbohrium.com

| Parameter | Initial Study Finding | Optimized Process Finding |

|---|---|---|

| Average Ni Content in Plant | Up to 3,300 g/kg | Not specified |

| Product Synthesized | Ammonium Nickel Sulfate Hexahydrate (ANSH) | Ammonium Nickel Sulfate Hexahydrate (ANSH) |

| Mass Yield from Crude Ash | ~12% | Not specified |

| Average Purity | 73% | 99.1 ± 0.2% |

Preparation of Nickel Sulfate Hexahydrate from Other Nickel Compounds

Conversion from Nickel Carbonate

Nickel sulfate can be readily prepared from nickel carbonate. The conversion is achieved by dissolving nickel carbonate in sulfuric acid. The chemical reaction involves the acid reacting with the carbonate to produce nickel sulfate, water, and carbon dioxide gas. This method is a straightforward route for synthesizing nickel sulfate when nickel carbonate is available as a starting material.

Utilization as a Precursor for other Nickel Compounds (e.g., nickel carbonate and nickel oxide)

Nickel sulfate hexahydrate is a versatile precursor for the synthesis of other important nickel compounds, including nickel carbonate and nickel oxide.

Nickel Carbonate Synthesis: Aqueous solutions of nickel sulfate are used to produce nickel carbonate. The reaction involves treating the nickel sulfate solution with sodium carbonate. wikipedia.orgwikipedia.org This causes the precipitation of basic nickel carbonate, which is an intermediate in the hydrometallurgical purification of nickel and is also used in electroplating. wikipedia.orgwikipedia.org The reaction is as follows: 4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄ wikipedia.org

Nickel Oxide Synthesis: Nickel sulfate hexahydrate also serves as a precursor for synthesizing nickel oxide (NiO), particularly in the form of nanocrystals and thin films. ui.ac.idasianpubs.org Various methods utilize NiSO₄·6H₂O as the nickel source:

Sol-Gel Method: NiO nanocrystals can be synthesized using a sol-gel method where nickel sulfate hexahydrate is dissolved in a solvent like methanol, and a precipitating agent such as sodium hydroxide is added. The resulting product is then dried and heated to form NiO nanocrystals. ui.ac.id

Chemical Spray Pyrolysis: This technique is used to deposit thin films of NiO. A solution containing nickel sulfate hexahydrate is sprayed onto a heated substrate, where it thermally decomposes to form a uniform film of nickel oxide. asianpubs.orgespublisher.com

Precipitation Transformation: In this method, Ni(OH)₂ precursors are first prepared from NiSO₄·6H₂O and urea. The NiO samples are then obtained by calcining the nickel hydroxide precursor. chesci.com

Research comparing different nickel precursors for NiO nanoparticle synthesis has shown that the choice of precursor affects the final product's characteristics, such as particle size and crystal structure. ui.ac.id

| Precursor Compound | Resulting NiO Nanocrystal Size | Resulting NiO Crystal Structure |

|---|---|---|

| Nickel nitrate hexahydrate | 72.16 nm | Cubic |

| Nickel acetate tetrahydrate | 38.63 nm | Cubic |

| Nickel sulfate hexahydrate | 32.84 nm | Monoclinic |

Iii. Spectroscopic and Structural Characterization in Research

Advanced Diffraction Techniques

X-ray diffraction techniques are fundamental in determining the crystal structure and phase purity of nickel sulfate (B86663) hexahydrate.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For nickel sulfate hexahydrate, SCXRD studies have been instrumental in confirming its crystal system and space group.

A study by Kathiravan et al. (2016) utilized SCXRD to determine the three-dimensional structure of α-nickel sulfate hexahydrate grown from an aqueous solution. researchgate.net The crystal structure was solved by direct methods and refined using the SHELXL program package. researchgate.net Another investigation by Beevers and Lipson had earlier established the tetragonal nature of one of the modifications of NiSO₄·6H₂O. arizona.edu

| Parameter | Value | Source |

| Crystal System | Tetragonal | researchgate.netnih.govarizona.edu |

| Space Group | P4₁2₁2 | researchgate.netnih.gov |

| Molecules per Unit Cell (Z) | 4 | dnu.dp.ua |

This table summarizes key crystallographic data for α-nickel sulfate hexahydrate obtained from SCXRD studies.

Powder X-ray Diffraction (PXRD) is a versatile technique used to confirm the crystalline nature of a material and to identify its specific phase. In the context of nickel sulfate hexahydrate, PXRD is employed to verify the formation of the desired crystalline phase and to assess its purity. dnu.dp.uaresearchgate.net The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline compound.

The experimental PXRD pattern of a synthesized nickel sulfate hexahydrate sample can be compared with standard diffraction data from databases to confirm its identity. For instance, studies have used PXRD to confirm the tetragonal structure of α-NiSO₄·6H₂O and to ensure the absence of other crystalline phases or impurities. dnu.dp.uaresearchgate.netijsr.net The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the sample. Well-defined, sharp peaks are indicative of a highly crystalline material.

In a study by Thirupathy et al. (2021), PXRD was used to characterize a good-quality nickel sulfate hexahydrate single crystal. researchgate.net Similarly, research on glycine (B1666218) crystals doped with nickel sulfate hexahydrate utilized PXRD to confirm the resulting polymorph. tandfonline.com

| Technique | Information Obtained | Relevance to Nickel Sulfate Hexahydrate |

| PXRD | Crystalline nature, phase identification, lattice parameters | Confirms the formation of the desired tetragonal phase and assesses sample purity. dnu.dp.uaijsr.net |

This table outlines the primary applications of PXRD in the characterization of nickel sulfate hexahydrate.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide valuable insights into the functional groups present in nickel sulfate hexahydrate and its optical properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. sathyabama.ac.inmdpi.com By measuring the absorption of infrared radiation, an FTIR spectrum reveals the vibrational modes of the chemical bonds within the sample. For nickel sulfate hexahydrate, FTIR is crucial for confirming the presence of sulfate ions (SO₄²⁻) and water of hydration (H₂O).

The FTIR spectrum of nickel sulfate hexahydrate typically exhibits characteristic absorption bands corresponding to the vibrational modes of the sulfate group and the water molecules. dnu.dp.uaijsr.net The stretching and bending vibrations of the O-H bonds in the water molecules, as well as the S-O stretching vibrations of the sulfate ions, give rise to distinct peaks in the spectrum. scirp.org The positions and shapes of these peaks can provide information about the bonding environment, such as the extent of hydrogen bonding involving the water molecules. researchgate.net

A study on L-alanine doped nickel sulfate hexahydrate used FTIR to confirm the presence of various functional groups in the grown crystal. ijsr.net Another investigation on potassium manganese nickel sulfate hexahydrate also employed FTIR to identify the presence of water and sulfate ions. scirp.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretching | 3000 - 3600 | Water of Hydration (H₂O) |

| H-O-H Bending | 1600 - 1650 | Water of Hydration (H₂O) |

| S-O Stretching | 1000 - 1200 | Sulfate (SO₄²⁻) |

| S-O Bending | 600 - 700 | Sulfate (SO₄²⁻) |

This table presents a general overview of the expected FTIR absorption bands for the key functional groups in nickel sulfate hexahydrate.

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is used to investigate the optical properties of materials by measuring their absorbance and transmittance of light in the ultraviolet, visible, and near-infrared regions. For nickel sulfate hexahydrate, this technique is essential for determining its optical transparency, band gap energy, and its potential for optical applications. researchgate.netdnu.dp.ua

The UV-Vis-NIR spectrum of nickel sulfate hexahydrate reveals its transmission window, which is the range of wavelengths where the material is transparent. researchgate.netresearchgate.net The spectrum also shows absorption bands that correspond to electronic transitions within the Ni²⁺ ion. The lower cut-off wavelength, below which the material becomes opaque, is a critical parameter for applications such as UV filters. ijera.com The optical band gap (Eg), which represents the energy required to excite an electron from the valence band to the conduction band, can be estimated from the absorption data using a Tauc plot. dnu.dp.ua

Research has shown that nickel sulfate hexahydrate has good optical transmission in the visible and near-infrared regions, with a lower cut-off wavelength in the UV region. ijsr.netijera.com Studies on doped nickel sulfate hexahydrate crystals have also utilized UV-Vis-NIR spectroscopy to evaluate how the dopants affect the optical properties. tandfonline.com

| Optical Property | Significance for Nickel Sulfate Hexahydrate |

| Transmittance Spectrum | Determines the wavelength range of transparency. researchgate.net |

| Absorbance Spectrum | Identifies electronic transitions of the Ni²⁺ ion. |

| Lower Cut-off Wavelength | Defines the limit of UV transparency. ijera.com |

| Optical Band Gap (Eg) | Indicates the energy required for electronic excitation. dnu.dp.ua |

This table highlights the key optical properties of nickel sulfate hexahydrate determined by UV-Vis-NIR spectroscopy.

The optical properties of nickel sulfate hexahydrate make it a promising material for applications in UV filters and detectors. fishersci.ca Its ability to transmit specific wavelengths in the ultraviolet region while absorbing others is a key characteristic for these applications. asianpubs.org

Crystals of nickel sulfate hexahydrate and its derivatives are utilized as ultraviolet band optical filters due to their high transmission efficiency and narrow spectrum bandwidth. asianpubs.org These filters are crucial in various commercial and military applications, including missile approach warning systems that rely on UV sensors. researchgate.netasianpubs.org The filter allows the system to distinguish the UV signature of a missile from other natural UV sources. asianpubs.org

Research has focused on growing high-quality single crystals of nickel sulfate hexahydrate and related compounds to optimize their performance as UV filters. nih.govresearchgate.net For instance, guanidine (B92328) carbonate doped nickel sulfate hexahydrate has been investigated for its potential in UV filter applications. nih.gov Ammonium (B1175870) nickel(II) sulfate hexahydrate is another related compound whose crystals exhibit high transmittance in the UV region, making them suitable for optical devices and sensors.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Properties

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in determining the thermal stability and decomposition pathways of nickel sulfate hexahydrate. These methods subject the material to controlled temperature programs to observe changes in its physical and chemical properties.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful tools for investigating the thermal behavior of nickel sulfate hexahydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic transitions.

Research has shown that the decomposition of nickel sulfate hexahydrate is a multi-step process, primarily involving the loss of its six water molecules of hydration. researchgate.net The precise temperatures and the sequence of these dehydration steps can be influenced by experimental conditions such as heating rate, atmospheric pressure, and the mass of the sample. researchgate.net

Under specific conditions, such as heating a 30 mg powdered sample at 8°C/min in air, three distinct weight loss steps are observed. researchgate.net These correspond to the sequential loss of two, three, and finally one water molecule. researchgate.net However, altering these conditions, for instance by using a smaller sample size and a different heating rate in a nitrogen atmosphere, can change the dehydration profile. researchgate.net Studies have shown that the complete dehydration of similar compounds occurs between 323 K and 453 K. researchgate.net On heating, the compound loses water and, at temperatures exceeding 800°C, it breaks down into nickel oxide and sulfur trioxide. cellulosechemtechnol.ro The initial dehydration temperature for pure nickel sulfate hexahydrate (NSH) is noted to be around 72°C, which can be increased by doping with other compounds like guanidine carbonate, raising it to approximately 100°C. nih.gov

The following table summarizes the key thermal events observed in the TGA/DTA analysis of nickel sulfate hexahydrate under specific experimental conditions.

| Temperature Range (°C) | Weight Loss (%) | Corresponding Event |

| ~72-100 | Varies | Onset of dehydration, loss of water molecules. nih.gov |

| >800 | Varies | Decomposition into nickel oxide and sulfur trioxide. cellulosechemtechnol.ro |

Note: The exact temperatures and weight loss percentages can vary based on experimental parameters.

Photoacoustic Spectroscopy (PAS) is a technique used to measure the thermal diffusivity of materials. researchgate.net This property is crucial for applications where heat dissipation is important, such as in optical devices. springerprofessional.de In PAS, the sample is illuminated with modulated light, causing periodic heating and subsequent expansion and contraction, which generates sound waves detected by a sensitive microphone. The characteristics of these sound waves are related to the thermal properties of the material.

For nickel sulfate hexahydrate, PAS has been employed to determine its thermal diffusivity. researchgate.net Research has demonstrated that single crystals of nickel sulfate hexahydrate possess a high thermal diffusivity value, which is considered advantageous for applications in optical and sensor technologies. springerprofessional.deresearcher.life This superior thermal diffusivity suggests that the material can efficiently dissipate heat generated by light absorption, which is a desirable characteristic for materials used in band-pass filters and harmonic generation applications. researcher.life The absorption and circular dichroism of a nickel sulfate crystal in the near-infrared region have also been studied using photothermal deflection Fourier transform spectroscopy, a related technique. optica.org

Surface and Microscopic Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. It is particularly useful for studying the growth patterns and surface topography of crystals at the nanoscale.

Studies on materials related to nickel sulfate have utilized AFM to observe growth mechanisms. For instance, in complexes involving nickel and other metals, AFM has revealed spiral and terraced nucleus growth modes on the crystal faces. mdpi.com These observations are crucial for understanding how crystals grow from solution. The technique has also been used to compare the surface morphology of electrodes modified with nickel hydroxide (B78521), showing that a homogenous thin film can be formed, suggesting strong physical interactions within the lattice structure. lboro.ac.uk Research on other crystals has also employed AFM to study the initial stages of whisker growth formation. iucr.org

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro and nanoscale. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition.

SEM has been used to characterize the morphology of nickel sulfate hexahydrate and related materials in various contexts. For instance, in the synthesis of cathode precursors for lithium-ion batteries, SEM analysis revealed that precursors using nickel sulfate as a nickel source can exhibit a spherical particle morphology. mdpi.com In contrast, precursors from other sources showed irregular shapes. mdpi.com The technique is also employed to determine the presence of agglomeration in crystals after processes like evaporative crystallization. nih.gov Furthermore, SEM has been used to observe the morphology of fiber-like complex nickel oxalate (B1200264) precursors synthesized from nickel sulfate hexahydrate. eui.eu

In the study of α-nickel sulfate hexahydrate, Hirshfeld surface analysis has been instrumental in quantifying the various intermolecular interactions. researchgate.net The analysis, combined with 2D fingerprint plots, reveals the relative contributions of different interactions. researchgate.net For instance, in a related nickel(II) complex, Hirshfeld surface analysis highlighted the predominance of O–H···O hydrogen bonding. acs.org The 2D fingerprint plots further quantified the contributions of H···H and O···H/H···O intermolecular contacts to the crystal's stability. acs.org This method provides a detailed picture of how molecules are held together in the solid state, which is crucial for understanding the physical and chemical properties of the crystal. researchgate.netacs.org

The following table summarizes the main intermolecular contacts and their contributions as determined by Hirshfeld surface analysis for a related nickel(II) complex.

| Intermolecular Contact | Contribution to Total Hirshfeld Surface (%) |

| H···H | 49.6 |

| O···H/H···O | 41.3 |

| H···N/N···H | 1.5 |

| C···C | 1.1 |

| C···N/N···C | 1.0 |

Source: Adapted from research on a hydrothermally synthesized imidazole-based nickel(II) complex. acs.org

Magnetic and Electrical Properties Characterization

The magnetic and electrical characteristics of nickel sulfate hexahydrate (NiSO₄·6H₂O) are crucial in understanding its fundamental physical behavior and potential applications. Research into these properties reveals its paramagnetic nature and details its dielectric response under varying conditions.

Nickel sulfate hexahydrate is recognized as a paramagnetic material. sigmaaldrich.comchemedx.org This property arises from the presence of unpaired electrons in the Ni²⁺ ions within its crystal structure. chemedx.org All forms of nickel sulfate exhibit paramagnetism. wikipedia.orgatamanchemicals.com

The magnetic susceptibility of α-NiSO₄·6H₂O has been a subject of detailed investigation. Studies measuring the magnetic anisotropy of single crystals between 13 K and 295 K have provided specific equations to describe the difference in magnetic susceptibility between directions parallel and perpendicular to the tetragonal crystallographic axis. aip.org The formula derived from these measurements is:

χ⊥ - χ‖ = 1.37 × 10⁻⁵ + 1.502 × 10⁻² / T + 1.686 / T² aip.org

This difference was found to be independent of the magnetic field strength up to 10,000 gauss over the studied temperature range. aip.org

Further low-temperature studies, conducted between liquid helium temperatures and room temperature, have delved into the magnetic susceptibilities of both α-NiSO₄·6H₂O and the heptahydrate form. jps.jp These investigations indicate that the ground state level splittings are significant. jps.jp For α-NiSO₄·6H₂O, which has a tetragonal crystal field symmetry, the following parameters have been determined: D = 4 ± 0.3 cm⁻¹ and A = 0.4 ± 0.2 cm⁻¹. jps.jp The g-factor was found to be isotropic with a value of g = 2.22 ± 0.02. jps.jp

A key finding from these magnetic studies is the negative Weiss constant (θ ≈ -0.5 ± 0.2 K), which suggests weak antiferromagnetic interactions between the nickel ions at very low temperatures. jps.jp The magnetic moment of the compound decreases as the temperature is lowered, which is indicative of this antiferromagnetic coupling. cdnsciencepub.com

Table 1: Magnetic Properties of α-Nickel Sulfate Hexahydrate

| Property | Value | Reference |

|---|---|---|

| Magnetic Susceptibility (χ) | +4005.0·10⁻⁶ cm³/mol | wikipedia.org |

| Weiss Constant (θ) | -0.5 ± 0.2 K | jps.jp |

| g-factor | 2.22 ± 0.02 (isotropic) | jps.jp |

| Ground Level Splitting (D) | 4 ± 0.3 cm⁻¹ | jps.jp |

| Exchange Interaction (A) | 0.4 ± 0.2 cm⁻¹ | jps.jp |

The dielectric properties of nickel sulfate hexahydrate single crystals have been analyzed to understand their electrical behavior, particularly in response to temperature changes. Measurements of the dielectric constant and electrical conductivity have been carried out across a broad temperature range, from 30°C to 450°C. capes.gov.br

These studies show significant changes in both conductivity and the dielectric constant at specific temperatures, notably at 100°C, 142°C, 186°C, and 360°C for NiSO₄·6H₂O. capes.gov.br These changes are attributed to the release of water molecules of hydration at these deaquation temperatures. capes.gov.br A fraction of the released water molecules can dissociate into H⁺ and OH⁻ ions, which increases the number of charge carriers and thus enhances electrical conductivity. capes.gov.br The formation of space charges at the electrodes contributes to an increase in the dielectric constant. capes.gov.br

Dielectric analysis has also shown that nickel sulfate hexahydrate crystals possess a low dielectric loss, which is an indicator of fewer defects and better optical quality, making them suitable for certain nonlinear optical (NLO) applications. springerprofessional.de The dielectric constant decreases with an increase in frequency, a typical behavior for dielectric materials. At higher frequencies, the dipoles within the material cannot reorient themselves fast enough in response to the rapidly changing electric field. The low dielectric constant and low dielectric loss at high frequencies are desirable for applications in microelectronics. ijera.com

Table 2: Dielectric Properties of Nickel Sulfate Hexahydrate

| Temperature (°C) | Observation | Reference |

|---|---|---|

| 100 | Large increase and decline in conductivity and dielectric constant | capes.gov.br |

| 142 | Large increase and decline in conductivity and dielectric constant | capes.gov.br |

| 186 | Large increase and decline in conductivity and dielectric constant | capes.gov.br |

| 360 | Large increase and decline in conductivity and dielectric constant | capes.gov.br |

Iv. Catalytic Research Applications of Nickel Sulfate Hexahydrate

Organic Synthesis Catalysis

In the realm of organic chemistry, nickel sulfate (B86663) hexahydrate has proven to be a versatile catalyst, particularly in the synthesis of α-aminophosphonates.

Nickel(II) sulfate hexahydrate serves as an effective catalyst for the one-pot, three-component synthesis of α-aminophosphonates. researchgate.netsigmaaldrich.com This reaction, often referred to as the Kabachnik-Fields reaction, involves the condensation of an aromatic aldehyde, a primary amine, and diethyl phosphite (B83602). atamanchemicals.comresearchgate.net The use of nickel sulfate hexahydrate is noted for its mild and environmentally friendly reaction conditions. researchgate.net

Research has demonstrated that using a small catalytic amount (5 mol%) of NiSO₄·6H₂O at room temperature and under solvent-free conditions can lead to excellent yields of the desired α-aminophosphonates, often up to 92%. researchgate.net The reaction times are typically short, ranging from 10 to 20 minutes, and the process is characterized by a simple work-up procedure. researchgate.net This efficient method highlights the catalyst's ability to facilitate the formation of carbon-phosphorus bonds, which are central to the structure of α-aminophosphonates. core.ac.uk

Table 1: Synthesis of α-Aminophosphonates using Nickel Sulfate Hexahydrate Catalyst

| Reactant A (Aldehyde) | Reactant B (Amine) | Reactant C (Phosphite) | Catalyst | Conditions | Yield (%) | Reaction Time (min) |

| Aromatic Aldehyde | Primary Amine | Diethyl Phosphite | NiSO₄·6H₂O (5 mol%) | Room Temp, Solvent-free | up to 92 | 10-20 |

The proposed mechanism for the catalytic action of nickel sulfate hexahydrate in the synthesis of α-aminophosphonates involves the Ni(II) ion acting as a Lewis acid. researchgate.net The nickel ion coordinates with the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the amine to form a Schiff base intermediate. Subsequently, the diethyl phosphite adds to the imine, facilitated by the catalyst, to yield the final α-aminophosphonate product. researchgate.net

A key advantage of using nickel sulfate hexahydrate as a catalyst is its reusability. researchgate.netcore.ac.uk Studies have shown that this heterogeneous catalyst can be recovered after the reaction and reused for multiple cycles without a significant decrease in its catalytic activity. researchgate.netresearchgate.net This reusability not only makes the process more economical but also aligns with the principles of green chemistry by minimizing catalyst waste. researchgate.net

Table 2: Reusability of NiSO₄·6H₂O Catalyst

| Catalytic Cycle | Yield (%) |

| 1 | 92 |

| 2 | 92 |

| 3 | 91 |

| 4 | 90 |

| 5 | 90 |

Data represents typical findings on catalyst performance over consecutive runs. researchgate.netresearchgate.net

Inorganic Reactions and Transformations

Beyond its role in organic synthesis, nickel sulfate hexahydrate is a crucial starting material in inorganic chemistry for creating other catalytic materials.

Aqueous solutions of nickel sulfate are frequently used to produce nickel carbonate (NiCO₃), a key precursor for various nickel-based catalysts and pigments. atamanchemicals.comwikipedia.org The transformation is achieved through a precipitation reaction when an aqueous solution of nickel sulfate is treated with sodium carbonate. atamanchemicals.comhdchemicals.co.ukchemkits.eulerochem.eu The resulting nickel carbonate precipitate can be easily separated and then processed further, often through calcination, to produce nickel oxide (NiO) or other catalytically active nickel compounds. atamanchemicals.com This straightforward precipitation method makes nickel sulfate hexahydrate a fundamental component in the manufacturing pipeline for a wide array of industrial catalysts. lerochem.eu

Vi. Environmental and Toxicological Research Perspectives Mechanistic and Remedial Focus

Mechanistic Studies of Nickel Toxicity and Carcinogenicity

The toxicological profile of nickel compounds, including nickel sulfate (B86663) hexahydrate, is complex, with carcinogenicity being a significant concern, particularly in occupational settings. nickelinstitute.org Research into the underlying mechanisms reveals that the carcinogenic potential is not linked to direct mutagenic action but rather to a combination of indirect genotoxic and non-genotoxic effects. nickelinstitute.orgnickelinstitute.org

The genotoxicity of nickel compounds is understood to be an indirect process. nickelinstitute.org Unlike some carcinogens that directly bind to and mutate DNA, nickel compounds exert their effects through secondary mechanisms. nickelinstitute.org These mechanisms are dependent on the delivery of a sufficient concentration of nickel ions (Ni²⁺) to intracellular sites. nickelinstitute.orgnickelinstitute.org Key molecular mechanisms include:

Interference with DNA Repair Systems: Nickel ions have been shown to inhibit DNA repair processes, which compromises the cell's ability to correct DNA damage that arises spontaneously or from other sources. nickelinstitute.org

Induction of Oxidative Stress: A primary mechanism of nickel-induced damage is the generation of reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-oxodG (8-oxo-7,8-dihydroguanine). nih.govmdpi.com This oxidative damage can result in DNA fragmentation and single-strand breaks. nickelinstitute.org

Epigenetic Alterations: Nickel compounds can alter the epigenetic landscape of a cell. nickelinstitute.org This includes modifications to histones—proteins that package DNA—such as increased phosphorylation and methylation, and decreased acetylation. nickelinstitute.org These changes can affect gene expression and chromatin structure. nickelinstitute.orgresearchgate.net

Dysregulation of Signaling Pathways: Nickel can interfere with normal cellular signaling, further contributing to a carcinogenic environment. nickelinstitute.org

These indirect genotoxic effects often have a threshold, meaning they may only occur above a certain level of exposure. nickelinstitute.orgnickelinstitute.org

Nickel ions interact with various cellular components, notably affecting signaling pathways that regulate cell function. A significant finding is the ability of nickel to activate the extracellular calcium-sensing receptor (CaSR). nih.gov

In studies on human cultured airway epithelial cells, micromolar concentrations of nickel were found to activate the CaSR, triggering a transient increase in intracellular calcium concentration. nih.gov This activation is not just a transient event; it translates into significant pathophysiological responses, including cell proliferation, production of alpha-1(I)collagen, and the expression of inflammatory cytokines. nih.gov These responses were blocked by a CaSR antagonist, confirming the receptor's role in mediating nickel's effects. nih.gov

Further research in intact rat livers revealed that nickel alters calcium transport through at least two mechanisms: stimulating the release of calcium from intracellular stores into the cytosol and decreasing the efflux of calcium from the cell. nih.gov These actions disrupt cellular calcium homeostasis, a critical element in numerous signaling pathways. nih.govnih.gov

A central theme in nickel toxicity is the induction of oxidative stress. nih.govnih.gov Exposure to nickel leads to the formation of free radicals and reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids (a process known as lipid peroxidation). mdpi.comnih.gov

The primary route for this toxicity involves the depletion of glutathione (B108866) (GSH), a crucial intracellular antioxidant. nih.govresearchgate.net Nickel ions can bind to the sulfhydryl groups of proteins and deplete GSH levels, weakening the cell's antioxidant defenses and making it more susceptible to oxidative damage. nih.govresearchgate.net Studies in nickel-resistant cells have shown that while they have a more rapid turnover of glutathione, the depletion is significantly greater in non-resistant parental cells following nickel treatment. capes.gov.br This highlights the critical role of glutathione in mitigating nickel's toxic effects. nih.govcapes.gov.br The generation of ROS is considered a key factor in the genotoxicity and carcinogenicity associated with nickel exposure. nih.govmdpi.com

Inhalation is the primary route of exposure leading to nickel-induced toxicity in occupational settings, with the lung being the main target organ. nih.govwww.gov.uk Numerous studies using animal models have investigated the pulmonary effects of inhaling nickel sulfate hexahydrate aerosols. www.gov.uknih.govnih.gov Following inhalation, a significant portion of soluble nickel compounds like nickel sulfate is absorbed from the lungs into the blood. industrialchemicals.gov.au

Thirteen-week inhalation studies in F344/N rats and B6C3F1 mice demonstrated that nickel sulfate was the most toxic among the tested nickel compounds (including nickel subsulfide and nickel oxide) based on the concentrations required to induce lung lesions. researchgate.netnih.gov Key effects noted at the histopathological level included chronic active inflammation, fibrosis, alveolar macrophage hyperplasia, and atrophy of the olfactory epithelium. nih.govoup.com

| Nickel Compound | Animal Model | Key Pulmonary Effects Observed | Relative Toxicity |

|---|---|---|---|

| Nickel Sulfate Hexahydrate | F344/N Rats, B6C3F1 Mice | Chronic active inflammation, fibrosis, alveolar macrophage hyperplasia, atrophy of olfactory epithelium. | Most toxic (effects at lower concentrations) |

| Nickel Subsulfide | F344/N Rats, B6C3F1 Mice | Chronic active inflammation, fibrosis, alveolar macrophage hyperplasia, atrophy of olfactory epithelium. | Intermediate toxicity |

| Nickel Oxide | F344/N Rats, B6C3F1 Mice | Chronic active inflammation, fibrosis, alveolar macrophage hyperplasia. No nasal lesions observed. | Least toxic (effects at higher concentrations) |

Chronic lung inflammation is a hallmark of prolonged inhalation exposure to nickel sulfate hexahydrate. www.gov.ukindustrialchemicals.gov.au Two-year studies conducted by the National Toxicology Program (NTP) provided detailed insights into these effects. In F344 rats and B6C3F1 mice exposed to nickel sulfate hexahydrate, there was a clear exposure-related increase in chronic active inflammation and fibrosis in the lungs. nih.gov

In rats, chronic active lung inflammation, fibrosis, and macrophage hyperplasia were observed at the end of the two-year evaluation. industrialchemicals.gov.au Similarly, in mice, increased numbers of alveolar macrophages, chronic active inflammation, and fibrosis were noted, particularly at higher concentrations. nih.gov These inflammatory and fibrotic changes are considered significant toxicological endpoints and are key factors in establishing exposure limits. www.gov.ukindustrialchemicals.gov.au

While nickel sulfate hexahydrate is a potent respiratory toxicant, its carcinogenic potential appears to be lower than that of less soluble nickel compounds. nickelinstitute.orgaacrjournals.org This has been demonstrated in long-term comparative inhalation studies.

A pivotal two-year NTP study compared the carcinogenicity of nickel sulfate hexahydrate, nickel subsulfide, and nickel oxide in rats and mice. aacrjournals.orgnih.gov The results showed:

Nickel Subsulfide and Nickel Oxide: Caused a significant increase in lung tumors (alveolar/bronchiolar neoplasms) in rats. aacrjournals.orgnih.govresearchgate.net

Nickel Sulfate Hexahydrate: Did not cause a statistically significant increase in neoplastic responses in either rats or mice under the study conditions. aacrjournals.orgnih.gov

This difference in carcinogenic outcome, despite nickel sulfate causing significant lung toxicity, is explained by the "nickel-ion bioavailability model". nickelinstitute.org According to this model, the carcinogenic potential is related to the amount of nickel ions that reach and are retained in the nucleus of respiratory epithelial cells. Water-insoluble compounds like nickel subsulfide have low extracellular dissolution but high intracellular dissolution, leading to a high concentration of bioavailable nickel ions in the nucleus. nickelinstitute.orgnickelinstitute.org In contrast, the highly water-soluble nickel sulfate is cleared more rapidly from the lung and has lower intracellular uptake, resulting in a lower effective dose of nickel ions to the nuclear targets. nickelinstitute.orgaacrjournals.org Therefore, while soluble nickel compounds can promote the carcinogenicity of other nickel forms, they are considered to have low carcinogenic potential by themselves via the inhalation route. nickelinstitute.orgeuropa.eu

| Nickel Compound | Solubility | Lung Tumor Induction in Rats | Proposed Rationale (Nickel-Ion Bioavailability Model) nickelinstitute.org |

|---|---|---|---|

| Nickel Sulfate Hexahydrate | High | No exposure-related neoplastic response observed. aacrjournals.orgnih.gov | High extracellular dissolution and clearance, low intracellular uptake, resulting in low bioavailable Ni²⁺ in the nucleus. nickelinstitute.org |

| Nickel Subsulfide | Low | Clear evidence of carcinogenicity. aacrjournals.orgnih.gov | Low extracellular dissolution but high intracellular dissolution, leading to the highest dose of bioavailable Ni²⁺ in the nucleus. nickelinstitute.orgnickelinstitute.org |

| Nickel Oxide | Low | Evidence of carcinogenicity. aacrjournals.orgnih.gov | Low solubility allows for particle phagocytosis and sustained release of Ni²⁺ near the nucleus. aacrjournals.org |

Immune System Responses and Sensitization Mechanisms

Nickel, particularly in the form of nickel sulfate hexahydrate, is a well-documented allergen responsible for contact dermatitis in sensitized individuals. news-medical.netmdpi.com The immunological response to nickel involves a complex series of events that lead to sensitization and subsequent elicitation of an allergic reaction. mdpi.comvidencenterforallergi.dk

The process of nickel sensitization involves two distinct phases: sensitization and elicitation. mdpi.comvidencenterforallergi.dk Upon initial skin contact, nickel ions penetrate the skin and activate resident skin cells, triggering the release of pro-inflammatory cytokines and chemokines. mdpi.comvidencenterforallergi.dk This activation leads to the migration of antigen-presenting cells to the draining lymph nodes, where they present nickel-modified self-proteins to naive T cells. videncenterforallergi.dk This interaction results in the activation and differentiation of T cells, with some developing into memory T cells. videncenterforallergi.dk

Subsequent exposure to nickel in a sensitized individual leads to the elicitation phase. mdpi.com Activated dendritic cells can then activate resident memory T cells in the skin, which in turn secrete various pro-inflammatory cytokines, leading to the clinical manifestations of dermatitis. videncenterforallergi.dk Keratinocytes also contribute by releasing chemokines that attract inflammatory cells to the site of exposure. videncenterforallergi.dk

Research has shown that dietary ingestion of nickel in sensitive individuals can trigger systemic changes in the immune system. news-medical.netjcadonline.com This includes a decrease in circulating CD8+, CD45RO+, and CLA+ blood lymphocytes, suggesting the migration of CD8+ memory T cells into tissues. news-medical.netjcadonline.com Furthermore, dietary nickel has been observed to increase serum levels of interleukin (IL)-5, which can lead to an increase in eosinophils, a type of white blood cell involved in allergic responses. news-medical.net Studies have demonstrated that oral challenges with nickel sulfate can elicit cutaneous reactions in nickel-allergic patients. jcadonline.com

The development of allergic contact dermatitis to nickel is a T-cell-mediated inflammatory reaction characterized by redness, papules, vesicles, and subsequent scaling of the skin. termedia.pl The activation of antigen-specific acquired immunity is a prerequisite for the development of effector T cells that mediate this skin inflammation. termedia.pl

| Immune Response Parameter | Observation in Nickel-Sensitized Individuals | References |

| Circulating Lymphocytes | Decrease in CD8+, CD45RO+, and CLA+ cells following dietary nickel ingestion. | news-medical.netjcadonline.com |

| Serum Cytokines | Increase in Interleukin-5 (IL-5) levels after dietary nickel ingestion. | news-medical.net |

| T-Cell Activation | Activation and differentiation of nickel-specific T cells in draining lymph nodes. | videncenterforallergi.dk |

| Clinical Manifestation | Erythema, papules, vesicles, and scaling at the site of contact. | termedia.pl |

Nephrotoxicity and Hematological Effects

Research into the systemic effects of nickel sulfate hexahydrate has identified potential impacts on the kidneys (nephrotoxicity) and blood (hematological effects). researchgate.net While extensive human data is limited, animal studies and isolated human incidents provide insights into these toxicological aspects.

A notable incident involved workers who consumed water contaminated with nickel sulfate and other compounds. cdc.gov These individuals experienced a transient increase in blood reticulocytes, which are immature red blood cells, indicating a hematological response. cdc.gov However, broader studies on hematological effects in humans following inhalation or dermal exposure are lacking. cdc.gov Animal studies have shown varied results. For instance, rats administered nickel chloride orally for 90 days exhibited reversible hematological effects, including a reduction in plasma glucose and an increase in white blood cells. canada.ca Conversely, other studies on rats with oral administration of nickel chloride did not observe effects on hematological parameters. canada.ca

Regarding nephrotoxicity, nickel is recognized as a potential nephrotoxic agent. researchgate.net While specific studies focusing solely on the nephrotoxic effects of nickel sulfate hexahydrate are not extensively detailed in the provided results, the broader category of nickel compounds is associated with kidney damage. nih.gov

| Effect Type | Observed Effect | Compound/Exposure | Study Population | References |

| Hematological | Transient increase in blood reticulocytes | Nickel sulfate contaminated water | Humans (occupational) | cdc.gov |

| Hematological | Reduced plasma glucose, increased white blood cells (reversible) | Nickel chloride (oral) | Rats | canada.ca |

| Nephrotoxicity | General nephrotoxic potential | Nickel compounds | General | researchgate.net |

Environmental Fate and Transport Research

The mobility and bioavailability of nickel in the environment are governed by a complex interplay of physicochemical factors within different environmental matrices like soil and water. bibliotekanauki.plresearchgate.net The chemical form of nickel significantly influences its behavior; for instance, nickel salts of strong acids such as sulfate are readily water-soluble, while hydroxides and sulfides are practically insoluble. nih.gov

In soil, nickel's mobility is site-specific, with soil type and pH being primary determinants. bibliotekanauki.pl Under neutral to alkaline conditions, nickel's mobility is generally low as it tends to bind to soil particles through adsorption or co-precipitation with iron and manganese oxides. bibliotekanauki.plresearchgate.net However, in acidic, organic-rich soils, the presence of fulvic and humic acids can form stable complexes with nickel, increasing its mobility and posing a potential risk to groundwater quality. bibliotekanauki.plresearchgate.net The bioavailability of nickel to plants is also influenced by soil composition. For example, bioavailability has been found to be lower in soils rich in organic matter compared to sandy or clay soils, due to stronger binding of nickel to organic matter. bibliotekanauki.pl

The bioavailability of nickel, which is the fraction of the total nickel in the environment that is available for uptake by organisms, is a critical factor in assessing its potential toxicity. scirp.org Studies have shown that the mobile fraction of nickel in soils is an indicator of its potential risk of transfer to other environmental compartments. scirp.org The parent material of the soil also plays a significant role, with soils derived from mafic or ultramafic rocks typically having higher nickel content. researchgate.net

| Environmental Factor | Influence on Nickel Mobility and Bioavailability | References |

| pH | Increased mobility in acidic conditions (low pH). | bibliotekanauki.plresearchgate.net |

| Soil Type | Lower bioavailability in organic-rich soils compared to sandy or clay soils. | bibliotekanauki.pl |

| Organic Matter | Forms stable complexes with nickel, potentially increasing mobility in acidic soils. | bibliotekanauki.plresearchgate.net |

| Iron and Manganese Oxides | Important sinks for nickel in soil, reducing mobility. | bibliotekanauki.pl |

| Parent Material | Soils from mafic or ultramafic rocks have higher nickel content. | researchgate.net |

The co-exposure to nickel sulfate and nanoparticles in physiological media is an area of emerging toxicological research. Studies investigating the interaction between gold nanoparticles (GNPs) and nickel(II) sulfate (NiSO4) have revealed complex effects on cellular responses. nih.govscience.gov

Research has shown that while GNPs and NiSO4 may not interact directly, the presence of NiSO4 in a complex physiological medium can alter the properties of the nanoparticles. nih.govscience.gov Specifically, it can lead to changes in the charge of the GNPs and the composition of the protein corona that forms around them. nih.govscience.gov These alterations can, in turn, affect the cellular uptake of the nanoparticles. nih.gov

In studies using dendritic cells (DCs), a key component of the immune system, it was observed that both GNPs and NiSO4 individually induced cell activation. nih.govscience.gov However, when cells were exposed to a mixture of both, the resulting cell activation pattern was competitive rather than additive, with the response being similar to that induced by NiSO4 alone. nih.govscience.gov This was accompanied by a significant decrease in the cellular uptake of GNPs. nih.govscience.gov These findings underscore the importance of considering the combined effects of different substances in toxicological assessments. nih.gov

Similarly, studies comparing the effects of nickel hydroxide (B78521) nanoparticles (nano-NH) to readily soluble nickel sulfate nanoparticles (nano-NS) have shown that the toxicity of nano-NH is not solely due to the release of nickel ions. tandfonline.com This suggests that the particulate nature of the nanoparticles also contributes to their toxic potential. tandfonline.com

| Parameter | Observation | References |

| GNP-NiSO4 Interaction | No direct interaction, but NiSO4 alters GNP charge and protein corona. | nih.govscience.gov |

| Cellular Uptake | Co-incubation with NiSO4 decreases the uptake of gold nanoparticles by dendritic cells. | nih.govscience.gov |

| Dendritic Cell Activation | Competitive effect observed with combined exposure, similar to NiSO4 alone. | nih.govscience.gov |

| Nanoparticle Toxicity | Toxicity of nickel hydroxide nanoparticles is not solely due to released nickel ions. | tandfonline.com |

Remediation and Recovery Strategies

The removal of heavy metals like nickel from industrial wastewater is a critical environmental concern. iwaponline.com Among various techniques, reverse osmosis (RO) has been investigated as an effective method for the removal and recovery of nickel from aqueous solutions, such as those from electroplating industries. researchgate.netjess.ir

Reverse osmosis is a membrane filtration technology that uses pressure to force a solvent through a semi-permeable membrane, retaining the solute (in this case, nickel ions) on one side and allowing the pure solvent to pass to the other side. nih.gov Studies have demonstrated the high efficiency of RO in removing nickel from wastewater. For example, using a thin-film composite polyamide RO membrane, researchers achieved nickel removal rates of up to 96.5% from solutions containing nickel sulfate and nickel chloride. jess.ir The efficiency of removal was found to increase with an increase in operating pressure. jess.ir

Research has also explored the influence of initial metal concentration on the performance of RO systems. researchgate.net It was observed that as the feed concentration of nickel sulfate increased, the rejection percentage of nickel decreased, while the concentration of nickel in the permeate (the filtered water) increased. researchgate.net Despite this, RO can still achieve high rejection rates, with one study reporting a maximum rejection of 95.7% for nickel. researchgate.net

Beyond RO, other membrane filtration techniques and adsorption methods using low-cost adsorbents are also being explored for nickel removal. iwaponline.comnih.govmun.ca For instance, micellar-enhanced ultrafiltration (MEUF) has shown promise for the removal of nickel ions from aqueous solutions. mun.ca

| Remediation Method | Key Findings | Reported Efficiency | References |

| Reverse Osmosis (RO) | Effective for removing nickel from electroplating wastewater. Removal efficiency increases with operating pressure. | Up to 96.5% nickel removal. | jess.ir |

| Reverse Osmosis (RO) | Maximum rejection of 95.7% for nickel. Rejection percentage decreases with increasing feed concentration. | 95.7% maximum rejection. | researchgate.net |

| Micellar-Enhanced Ultrafiltration (MEUF) | A potential technique for treating nickel-containing wastewater. | High rejection rates (>99%) in dilute solutions. | mun.ca |

| Adsorption | Bentonite clay showed a maximum removal efficiency of 71.50% for Ni(II) metal ions. | 71.50% removal. | iwaponline.com |

Biological Remediation Approaches (e.g., Sulfate-Reducing Bacteria for Metal Recovery)

Biological remediation, particularly through the action of Sulfate-Reducing Bacteria (SRB), presents a promising and sustainable approach for treating wastewater contaminated with nickel. mdpi.comfrontiersin.org This anaerobic process leverages the metabolic activity of SRB, which use sulfate as a terminal electron acceptor for the oxidation of organic compounds. mdpi.com This biological reduction of sulfate results in the production of hydrogen sulfide (B99878) (H₂S). mdpi.comfrontiersin.org The generated sulfide then reacts with dissolved metal ions, such as Ni²⁺, to form highly insoluble metal sulfide precipitates, which can be effectively removed from the water. mdpi.comfrontiersin.org

Research has demonstrated high efficiency for this method, with SRB-based bioreactors achieving up to 95% nickel recovery under optimized conditions. mdpi.com The effectiveness of SRB is influenced by factors like pH, temperature, and the availability of a suitable carbon source (electron donor), such as lactate (B86563), ethanol, or acetate. mdpi.commdpi.comresearchgate.net Studies have shown that a pH range of 5 to 8 is optimal for SRB activity and the subsequent removal of metals and sulfate. frontiersin.org In some applications, SRB-based bioprecipitation has achieved complete (100%) removal of nickel from electroplating effluent within three days at a neutral pH of 7 using sodium lactate as the carbon source. researchgate.net

To enhance the process, innovative reactor designs and strategies have been developed. One study compared a standard SRB filter with a Zero Valent Iron-Sulfate-Reducing Bacteria (ZVI-SRB) filter for nickel removal. The ZVI-SRB filter demonstrated superior performance, particularly at shorter hydraulic retention times (HRT), by creating more favorable anaerobic conditions that promoted the activity of SRB. researchgate.net This combined system removed nickel primarily as nickel sulfide and zero valent nickel. researchgate.net

A significant challenge in single-stage bioreactors is the potential toxicity of high concentrations of heavy metals to the SRB population. mdpi.com To overcome this, research has shown that adding citrate (B86180) can mask the toxicity of Ni²⁺. The nickel-citrate complex is biodegraded, allowing SRB to thrive and reduce sulfate to sulfide, which then precipitates the released Ni²⁺ as nickel sulfide (NiS). mdpi.com This approach significantly improves the removal of high concentrations of nickel in a single-stage process. mdpi.com The application of SRB combined with organic fertilizers like manure has also proven effective in reducing both sulfate and nickel concentrations in contaminated soils from former mining sites. researchgate.net

Table 1: Nickel Removal Efficiency using SRB-based Systems

| System Type | Initial Ni Concentration (mg/L) | Hydraulic Retention Time (HRT) | Ni Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| SRB Filter | 150 | 12h | 84.3 - 88.2 | researchgate.net |

| ZVI-SRB Filter | 150 | 12h | 95.3 - 97.0 | researchgate.net |

| SRB Filter | 150 | 6h | 78.2 - 81.4 | researchgate.net |

| ZVI-SRB Filter | 150 | 6h | 94.2 - 96.5 | researchgate.net |

| SRB Enriched Sludge | Not specified | 3 days (batch) | 100 | researchgate.net |

| Anaerobic Up-flow Reactor | Not specified | 0-178 days | 95 | mdpi.com |

Purification of Nickel Sulfate from Impurity-Contaminated Solutions

The production of high-purity nickel sulfate, especially for applications like lithium-ion battery cathodes, requires the effective removal of various impurities. rsc.orgrsc.orgacs.org Contaminants such as magnesium, cobalt, sodium, and calcium can be incorporated into the nickel sulfate hexahydrate crystals during the crystallization process, negatively impacting the final product's quality. rsc.orgacs.org Research has focused on understanding the mechanisms of impurity uptake and developing efficient purification strategies. rsc.orgacs.org

Magnesium is a particularly challenging impurity to remove from nickel sulfate solutions because the ionic radius and charge of magnesium ions are similar to those of nickel ions. rsc.orgrsc.orgresearchgate.net This similarity allows magnesium to replace nickel in the crystal lattice structure of NiSO₄·6H₂O through a process called isomorphous substitution. rsc.orgrsc.orgresearchgate.net Magnesium uptake into the crystals occurs through both surface adsorption and this lattice substitution. rsc.orgrsc.org

A repulping process has been investigated as an effective method for purifying nickel sulfate hexahydrate crystals contaminated with magnesium. rsc.orgrsc.orgresearchgate.net This technique involves washing the impure crystals with a saturated nickel sulfate solution. rsc.org This allows an equilibrium to be established between the crystal and the solution, which facilitates the removal of impurities from the crystal surface and, to some extent, from the lattice. rsc.org

Detailed studies have quantified the efficiency of this method.

A single-stage repulping process was found to remove up to 77% of the magnesium from the NiSO₄·6H₂O crystals. rsc.orgrsc.orgresearchgate.net

A subsequent, second-stage repulping process was significantly less effective, removing only an additional 26% of the magnesium. rsc.orgrsc.orgresearchgate.net

These findings indicate that while repulping is a viable post-crystallization purification step, its efficiency diminishes with repeated application, suggesting that the more tenaciously bound impurities (i.e., those within the crystal lattice) are harder to remove. rsc.orgrsc.org

Table 2: Magnesium Removal Efficiency via Repulping

| Repulping Stage | Magnesium Removal Efficiency (%) | Reference |

|---|---|---|

| First Stage | 77 | rsc.org, rsc.org, researchgate.net |

| Second Stage | 26 | rsc.org, rsc.org, researchgate.net |

The solubility of nickel sulfate, and thus its crystallization from solution, is significantly influenced by environmental factors such as pH and the presence of other ionic impurities. ntnu.no The pH of the solution is a critical parameter in selectively precipitating impurities or the desired nickel compound. sun.ac.zawits.ac.za For instance, in the purification of solutions to produce nickel hydroxide (a precursor for nickel sulfate), iron (Fe³⁺) can be effectively removed at a pH of 2.5, while copper precipitates between pH 4 and 6. wits.ac.za The optimal pH for precipitating nickel hydroxide itself was found to be 6.5. wits.ac.za It has been noted that even at a pH as low as 4, some nickel and cobalt can co-precipitate. researchgate.net

The presence of other dissolved salts also alters the solubility characteristics of nickel sulfate.

The solubility and purity of NiSO₄·6H₂O have been shown to decrease as the ratio of chloride to sulfate ions in the solution increases. researchgate.net

The presence of magnesium can promote the formation and stability of the heptahydrate form of nickel sulfate (NiSO₄·7H₂O) over the more common hexahydrate form. researchgate.netresearchgate.net

Conversely, the presence of nickel sulfate as an impurity can reduce the solubility of other salts, such as manganese sulfate monohydrate. wiley.com

These interactions are critical for designing industrial crystallization processes, where a multi-component solution is common. researchgate.net Controlling pH and managing the concentration of co-solutes are essential strategies for maximizing the yield and purity of the final nickel sulfate hexahydrate product. ntnu.nowits.ac.za

Agromining and Phytoremediation Potential of Hyperaccumulating Plants